molecular formula C22H24FN3O3 B10854903 4-[4-[(3-Aminoazetidin-1-yl)methyl]-2,6-dimethoxyphenyl]-7-fluoro-2-methylisoquinolin-1-one

4-[4-[(3-Aminoazetidin-1-yl)methyl]-2,6-dimethoxyphenyl]-7-fluoro-2-methylisoquinolin-1-one

Cat. No.: B10854903
M. Wt: 397.4 g/mol
InChI Key: CFUSHHQUUUZFAG-UHFFFAOYSA-N
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Description

DN02 is a selective and efficient probe for the bromodomain of BRD8. It has a high affinity for BRD8 (1) and BRD8 (2), making it a potent and selective inhibitor. DN02 is primarily used in scientific research for its ability to selectively engage BRD8 and enrich native NuA4 complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

DN02 is synthesized through a series of chemical reactions involving the formation of a 4-(4-((3-aminoazetidin-1-yl)methyl)-2,6-dimethoxyphenyl)-7-fluoro-2-methylisoquinolin-1(2H)-one structure.

Industrial Production Methods

The industrial production of DN02 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and reagents to facilitate the reactions and achieve the desired product. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

DN02 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of DN02 .

Scientific Research Applications

DN02 is widely used in scientific research for its ability to selectively engage BRD8 and enrich native NuA4 complexes. Its applications include:

Mechanism of Action

DN02 exerts its effects by selectively binding to the bromodomain of BRD8. This binding inhibits the interaction of BRD8 with other proteins, thereby modulating the activity of the NuA4 complex. The molecular targets of DN02 include BRD8 (1) and BRD8 (2), and the pathways involved are related to the regulation of gene expression and chromatin remodeling .

Comparison with Similar Compounds

Similar Compounds

    BRD4 Inhibitors: Compounds that inhibit BRD4, such as JQ1, have similar mechanisms of action but target different bromodomains.

    BRD9 Inhibitors: Similar to DN02, BRD9 inhibitors selectively target the bromodomain of BRD9.

Uniqueness of DN02

DN02 is unique in its high selectivity and affinity for BRD8 (1) and BRD8 (2). It exhibits minimal off-target engagement across the bromodomain family, making it a valuable tool for studying BRD8-specific interactions and functions .

Properties

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

4-[4-[(3-aminoazetidin-1-yl)methyl]-2,6-dimethoxyphenyl]-7-fluoro-2-methylisoquinolin-1-one

InChI

InChI=1S/C22H24FN3O3/c1-25-12-18(16-5-4-14(23)8-17(16)22(25)27)21-19(28-2)6-13(7-20(21)29-3)9-26-10-15(24)11-26/h4-8,12,15H,9-11,24H2,1-3H3

InChI Key

CFUSHHQUUUZFAG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(C=C2)F)C3=C(C=C(C=C3OC)CN4CC(C4)N)OC

Origin of Product

United States

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